Cas no 2138148-02-2 (3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde)
3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde
- EN300-1105340
- 2138148-02-2
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- Inchi: 1S/C10H7BrN2O/c11-10-8(7-14)6-13(12-10)9-4-2-1-3-5-9/h1-7H
- InChI Key: KWKFGQFTVRRJCD-UHFFFAOYSA-N
- SMILES: BrC1C(C=O)=CN(C2C=CC=CC=2)N=1
Computed Properties
- Exact Mass: 249.97418g/mol
- Monoisotopic Mass: 249.97418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 34.9Ų
3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1105340-0.05g |
3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde |
2138148-02-2 | 95% | 0.05g |
$624.0 | 2023-10-27 | |
| Enamine | EN300-1105340-0.1g |
3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde |
2138148-02-2 | 95% | 0.1g |
$653.0 | 2023-10-27 | |
| Enamine | EN300-1105340-0.25g |
3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde |
2138148-02-2 | 95% | 0.25g |
$683.0 | 2023-10-27 | |
| Enamine | EN300-1105340-0.5g |
3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde |
2138148-02-2 | 95% | 0.5g |
$713.0 | 2023-10-27 | |
| Enamine | EN300-1105340-1.0g |
3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde |
2138148-02-2 | 1g |
$743.0 | 2023-05-24 | ||
| Enamine | EN300-1105340-2.5g |
3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde |
2138148-02-2 | 95% | 2.5g |
$1454.0 | 2023-10-27 | |
| Enamine | EN300-1105340-5.0g |
3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde |
2138148-02-2 | 5g |
$2152.0 | 2023-05-24 | ||
| Enamine | EN300-1105340-10.0g |
3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde |
2138148-02-2 | 10g |
$3191.0 | 2023-05-24 | ||
| Enamine | EN300-1105340-1g |
3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde |
2138148-02-2 | 95% | 1g |
$743.0 | 2023-10-27 | |
| Enamine | EN300-1105340-5g |
3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde |
2138148-02-2 | 95% | 5g |
$2152.0 | 2023-10-27 |
3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde
Introduction to 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 2138148-02-2)
3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 2138148-02-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aldehyde derivative has garnered attention due to its versatile structural framework and potential applications in drug discovery and synthetic organic chemistry. The presence of both bromine and aldehyde functional groups makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the development of bioactive molecules.
The compound belongs to the pyrazole class of heterocycles, which are known for their broad spectrum of biological activities and structural diversity. Pyrazoles exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The introduction of a bromine atom at the 3-position and a phenyl group at the 1-position enhances the electrophilic nature of the aldehyde moiety, facilitating further functionalization through condensation, oxidation, or nucleophilic addition reactions. This structural motif is particularly useful in Suzuki-Miyaura cross-coupling reactions, allowing for the efficient construction of biaryl systems prevalent in many pharmacophores.
In recent years, there has been growing interest in exploring novel derivatives of pyrazole as potential therapeutic agents. The aldehyde group in 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a reactive handle for forming amide or imine bonds with various nucleophiles, enabling the synthesis of peptidomimetics and other bioactive scaffolds. Additionally, the bromine substituent can be further modified via palladium-catalyzed coupling reactions, leading to an array of substituted pyrazoles with tailored biological properties.
One notable application of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in signal transduction pathways and are frequently targeted in anticancer therapies. Pyrazole-based inhibitors have shown promise in preclinical studies due to their ability to modulate kinase activity effectively. The structural features of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde, such as the aldehyde functionality and aromatic ring system, make it an ideal precursor for designing kinase inhibitors with high selectivity and potency.
Recent advancements in computational chemistry have further highlighted the utility of this compound. Molecular docking studies have demonstrated that derivatives of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde can interact with target proteins through hydrogen bonding networks and hydrophobic interactions. These insights have guided the rational design of novel analogs with enhanced binding affinity and improved pharmacokinetic profiles. Furthermore, virtual screening algorithms have been employed to identify potential lead compounds derived from this scaffold, streamlining the drug discovery process.
The synthetic methodologies for preparing 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde have also seen significant development. Modern synthetic routes often involve multi-step sequences starting from commercially available precursors such as bromopyrazole and phenylacetaldehyde derivatives. Transition metal-catalyzed reactions play a pivotal role in these syntheses, enabling efficient formation of carbon-carbon bonds while maintaining high regioselectivity. Such advancements have made this compound more accessible for researchers engaged in medicinal chemistry projects.
From a mechanistic perspective, the reactivity of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde is influenced by both electronic and steric factors. The electron-withdrawing nature of the aldehyde group increases its electrophilicity, making it susceptible to nucleophilic attack under appropriate conditions. Conversely, the presence of electron-donating groups such as the phenyl ring can modulate this reactivity by influencing orbital interactions within the molecule. Understanding these principles is essential for optimizing synthetic protocols and predicting reaction outcomes.
In conclusion, 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 2138148-02-2) represents a valuable building block for pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical modifications, making it instrumental in developing novel therapeutic agents targeting various diseases. As computational tools continue to enhance our ability to design and synthesize complex molecules, compounds like this will remain at the forefront of medicinal chemistry innovation.
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